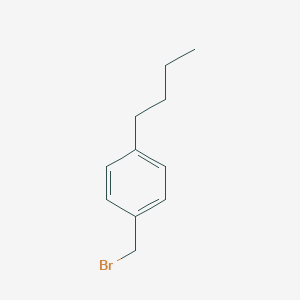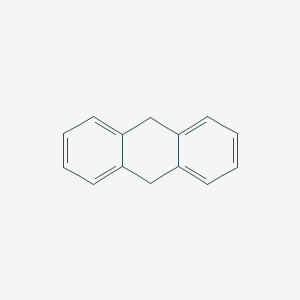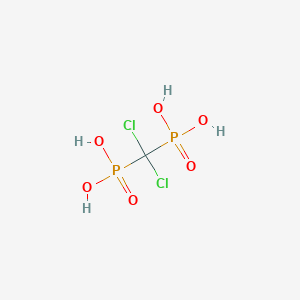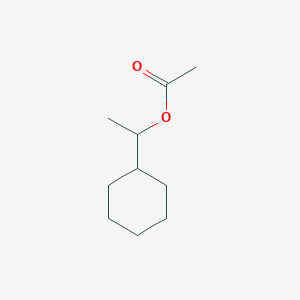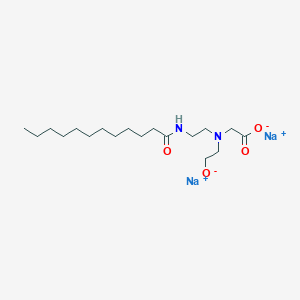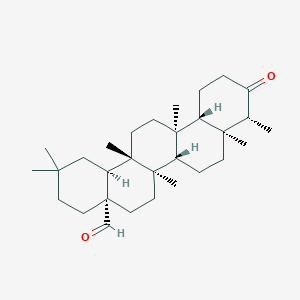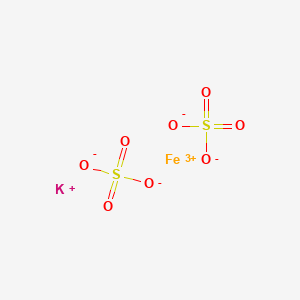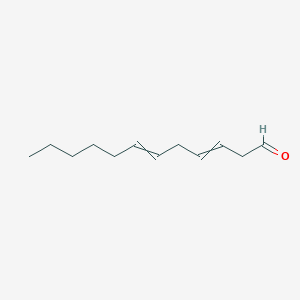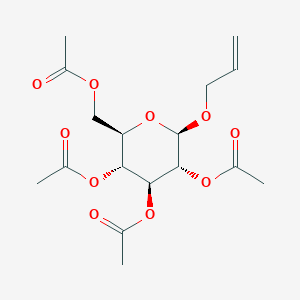
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of a pyran, a class of organic compounds characterized by a 6-membered ring containing one oxygen atom and five carbon atoms. It is of interest due to its structural complexity and potential for varied chemical reactions and properties. The molecule's synthesis and analysis provide insights into its structural conformation and reactivity.
Synthesis Analysis
The title compound was synthesized using a Koenigs–Knorr reaction, a method for glycoside synthesis involving the reaction of a sugar halide with an alcohol in the presence of a metal catalyst. This reaction produced the compound with the central ring adopting a chair conformation, indicating a stable and common conformation for pyrans (Mönch et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound features a distorted half-boat conformation of the 3,4-dihydro-2H-pyran ring. This structure highlights the flexible nature of the pyran ring, which can adopt different conformations based on the substituents and reaction conditions. No significant intermolecular interactions, such as hydrogen bonding, were observed in the crystal structure, suggesting that the compound's solid-state properties may be influenced primarily by van der Waals forces (Zukerman-Schpector et al., 2015).
科学的研究の応用
Synthesis and Structural Analysis
The compound, with a systematic name (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-propoxytetrahydro-2H-pyran-3,4,5-triyl triacetate, is formed via the Koenigs–Knorr reaction, showcasing the chemical synthesis versatility of such molecules. The central ring exhibits a chair conformation, suggesting stability and potential for further functionalization without significant interactions like hydrogen bonds within its crystal structure (Mönch et al., 2013).
Novel Molecule Synthesis
Research has extended into synthesizing new molecules based on similar structures, indicating the potential for diverse applications in synthetic chemistry. For instance, a novel sugar imine molecule was synthesized and characterized, highlighting the utility of such compounds in developing new materials with specific physical properties and thermal stability. This synthesis utilized D-glucose and click chemistry, reflecting the adaptability of the compound's structure in creating novel chemical entities (Majed Jari Mohammed et al., 2020).
Acetylation and Derivative Formation
The acetylation of similar compounds to form derivatives like N-glucosylated substituted anilines showcases the compound's chemical flexibility. This process leads to the creation of acetylated derivatives with specific configurations, which are essential for various chemical syntheses and potential pharmacological applications (Pogrebnoi, 2015).
Disaccharide Mimetics Synthesis
The structure's utility in synthesizing disaccharide mimetics further underscores its significance in medicinal chemistry. Dipyranones based on similar configurations have been used as templates for creating novel C-linked disaccharide analogues. This process involves stereoselective reduction and dihydroxylation, indicating the compound's role in developing new therapeutic agents with potential biological activities (Harding et al., 2003).
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h6,13-17H,1,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUHDGOVWKFJBM-NQNKBUKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


